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Compound of Interest

2-Chloro-6-methyl-4-
Compound Name:
(trifluoromethyl)nicotinonitrile

Cat. No.: B084886

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methyl-4-
(trifluoromethyl)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. Intended for researchers,
medicinal chemists, and professionals in agrochemical development, this document
synthesizes available data from authoritative sources. Beyond presenting established values,
this guide offers insights into the standard experimental methodologies employed for their
determination, emphasizing the principles of scientific integrity and experimental validation. The
compound, a substituted pyridine, represents a class of molecules with significant potential as
building blocks in the synthesis of novel bioactive agents. Understanding its fundamental
physicochemical properties is a critical first step in harnessing its synthetic utility.

Compound Identification and Molecular Structure

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a halogenated and fluorinated
pyridine derivative. The presence of a chloro group, a nitrile moiety, a stable methyl group, and
an electron-withdrawing trifluoromethyl group imparts a unique electronic and steric profile,
making it a valuable intermediate in synthetic chemistry.[1][2]

The canonical structure and key identifiers are summarized below.
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Identifier Value Source
2-chloro-6-methyl-4-

IUPAC Name (trifluoromethyl)pyridine-3- PubChem|[3]
carbonitrile

CAS Number 13600-48-1 PubChem][3]

Molecular Formula CsHaCIF3sN2 PubChem|[3]

Molecular Weight 220.58 g/mol PubChem][3]

, CC1=CC(=C(C(=N1)ChC#N)C

Canonical SMILES PubChem|[3]
(F(FF
LNJOJFNFYGSCCR-

InChlKey PubChem][3]

UHFFFAOYSA-N

Physicochemical Properties

Precise, experimentally determined physical properties such as melting and boiling points for

this specific compound are not widely published in readily accessible literature. Therefore, this

section presents computed data from validated chemical databases and outlines the

authoritative experimental protocols for their empirical determination.

Computed Properties

Computational models provide valuable estimates for molecular properties, aiding in

preliminary assessment and experimental design. The following properties have been

computed based on the compound's structure.
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Property Computed Value Source
XLogP3 2.8 PubChem][3]
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor

Count 4 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 220.0015103 Da PubChem|[3]
Topological Polar Surface Area  36.7 A2 PubChem|[3]

Experimental Determination Protocols

For a compound of this nature, which is expected to be a solid at room temperature based on
related structures, the following protocols represent the gold standard for characterization.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

e Principle: DSC is a thermoanalytical technique that measures the difference in the amount of
heat required to increase the temperature of a sample and a reference as a function of
temperature. The melting point is observed as an endothermic peak on the DSC
thermogram, providing a highly accurate and reproducible value.

e Methodology:

o Sample Preparation: Accurately weigh 1-3 mg of 2-Chloro-6-methyl-4-
(trifluoromethyl)nicotinonitrile into an aluminum DSC pan. Crimp the pan with a lid.

o Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

o Thermal Program: Equilibrate the cell at a temperature well below the expected melting
point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a
temperature significantly above the melt (e.g., 250°C).

o Data Analysis: The onset temperature of the endothermic peak in the heat flow curve is
recorded as the melting point. The purity can also be estimated from the peak shape.
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o Causality: DSC is preferred over traditional capillary methods for its high precision, small
sample requirement, and ability to provide additional thermodynamic information, such as
the enthalpy of fusion. This self-validating system ensures accuracy through routine
calibration with certified standards (e.g., Indium).

Protocol 2: Solubility Assessment

e Principle: Determining the solubility in various solvents is critical for planning reaction
conditions, purification strategies (crystallization), and formulation for biological assays. A
kinetic (turbidimetric) or thermodynamic (shake-flask) method can be employed.

o Methodology (Shake-Flask Method - OECD Guideline 105):

o Preparation: Add an excess amount of the solid compound to a known volume of the
selected solvent (e.g., water, ethanol, acetone, toluene) in a sealed vial.

o Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period
(typically 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid
from the saturated solution.

o Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine
the concentration of the dissolved compound using a suitable analytical technique, such
as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with
known standards.

o Causality: The shake-flask method is considered the benchmark for thermodynamic solubility
as it ensures true equilibrium is achieved. Using HPLC for quantification provides high
specificity and sensitivity, ensuring that only the compound of interest is measured, which is
a key aspect of a self-validating protocol.

Logical Workflow for Physicochemical
Characterization

The process of characterizing a novel or sparsely documented chemical intermediate follows a
logical progression. This workflow ensures that foundational data is collected systematically
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before proceeding to more complex applications.
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Caption: Workflow for the systematic characterization of a chemical intermediate.

Safety and Handling

While comprehensive toxicological data is unavailable, GHS classifications based on
computational models and data from similar compounds provide essential guidance for
handling.

e GHS Hazard Statements: According to PubChem, this compound is associated with the
following hazards:

o H302: Harmful if swallowed.[3]

o H312: Harmful in contact with skin.[3]

o H315: Causes skin irritation.[3]

o H319: Causes serious eye irritation.[3]

o H332: Harmful if inhaled.[3]

o H335: May cause respiratory irritation.[3]
» Precautionary Measures:

o Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles, and a lab coat.

o Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not
ingest or inhale.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Conclusion
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2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a synthetically valuable intermediate
whose full experimental characterization is still emerging in public literature. This guide
provides the foundational, computationally-derived data available for this compound and, more
importantly, outlines the rigorous, validated experimental protocols necessary for its empirical
study. By adhering to these standard methodologies, researchers can generate reliable and
reproducible data, ensuring the scientific integrity of subsequent research and development
efforts in the fields of medicine and agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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